1,1'-Imidazolidine-1,3-diyldihexadecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Imidazolidine-1,3-diyldihexadecan-1-one is a chemical compound with the molecular formula C35H68N2O2. It is a derivative of imidazolidine, a five-membered ring containing two nitrogen atoms. This compound is known for its unique structure, which includes two hexadecanone groups attached to the imidazolidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Imidazolidine-1,3-diyldihexadecan-1-one typically involves the condensation of aldehydes or ketones with vicinal diamines. One common method is the reaction of hexadecanone with 1,2-diaminoethane under acidic or basic conditions . The reaction is usually carried out in a solvent such as acetonitrile, and the product is purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Imidazolidine-1,3-diyldihexadecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The imidazolidine ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,1’-Imidazolidine-1,3-diyldihexadecan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-Imidazolidine-1,3-diyldihexadecan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-Dimethyl-2-imidazolidinone: Another imidazolidine derivative with different substituents.
1,2-Diaminoethane: A precursor in the synthesis of imidazolidine derivatives.
Hexadecanone: A ketone used in the synthesis of 1,1’-Imidazolidine-1,3-diyldihexadecan-1-one.
Uniqueness: 1,1’-Imidazolidine-1,3-diyldihexadecan-1-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound in various fields of research .
Properties
CAS No. |
32634-12-1 |
---|---|
Molecular Formula |
C35H68N2O2 |
Molecular Weight |
548.9 g/mol |
IUPAC Name |
1-(3-hexadecanoylimidazolidin-1-yl)hexadecan-1-one |
InChI |
InChI=1S/C35H68N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(38)36-31-32-37(33-36)35(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 |
InChI Key |
IZIWDJNEIZOHRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCN(C1)C(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.